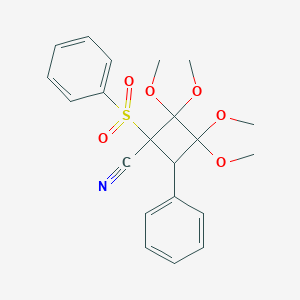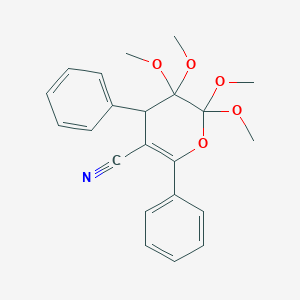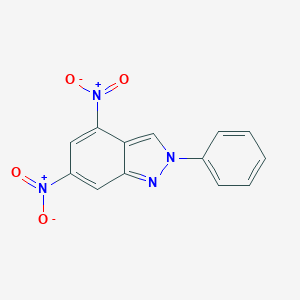
4,6-Dinitro-2-phenyl-2H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dinitro-2-phenyl-2H-indazole (DNPI) is a synthetic compound that belongs to the class of indazole derivatives. It is a potent inhibitor of protein kinase C (PKC) and has been extensively studied for its potential applications in scientific research. The purpose of
Mecanismo De Acción
4,6-Dinitro-2-phenyl-2H-indazole works by binding to the catalytic domain of PKC, thereby preventing the enzyme from phosphorylating its downstream targets. This leads to a disruption of cellular signaling pathways and can have a variety of downstream effects on cellular processes.
Efectos Bioquímicos Y Fisiológicos
4,6-Dinitro-2-phenyl-2H-indazole has been shown to have a variety of biochemical and physiological effects. In addition to its effects on PKC, 4,6-Dinitro-2-phenyl-2H-indazole has also been shown to inhibit the activity of other enzymes, including protein kinase A (PKA) and cyclic AMP-dependent protein kinase (PKA). 4,6-Dinitro-2-phenyl-2H-indazole has also been shown to have anti-inflammatory effects and has been used to study the role of inflammation in a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4,6-Dinitro-2-phenyl-2H-indazole is its potent inhibitory activity against PKC. This makes it a valuable tool for studying the role of PKC in a variety of cellular processes. However, one of the limitations of 4,6-Dinitro-2-phenyl-2H-indazole is its potential toxicity. 4,6-Dinitro-2-phenyl-2H-indazole has been shown to be toxic to certain cell types at high concentrations, and care must be taken when using the compound in lab experiments.
Direcciones Futuras
There are a number of future directions for research on 4,6-Dinitro-2-phenyl-2H-indazole. One area of research is the development of more selective inhibitors of PKC. While 4,6-Dinitro-2-phenyl-2H-indazole is a potent inhibitor of PKC, it also inhibits other enzymes, which can lead to off-target effects. Another area of research is the study of the role of PKC in disease. 4,6-Dinitro-2-phenyl-2H-indazole has been used to study the role of PKC in a variety of diseases, including cancer, diabetes, and cardiovascular disease, and there is potential for further research in this area. Finally, the development of new synthetic methods for 4,6-Dinitro-2-phenyl-2H-indazole could lead to the development of more potent and selective inhibitors of PKC.
Métodos De Síntesis
4,6-Dinitro-2-phenyl-2H-indazole can be synthesized using a variety of methods, including the reaction of 2-phenylindazole with nitric acid and sulfuric acid, or the reaction of 2-phenylindazole with nitric acid and acetic anhydride. The yield of 4,6-Dinitro-2-phenyl-2H-indazole is typically high, and the purity of the compound can be easily achieved using standard purification techniques.
Aplicaciones Científicas De Investigación
4,6-Dinitro-2-phenyl-2H-indazole has been extensively studied for its potential applications in scientific research. One of the major areas of research has been the study of PKC, a family of enzymes that play a critical role in cellular signaling and regulation. 4,6-Dinitro-2-phenyl-2H-indazole has been shown to be a potent inhibitor of PKC, and has been used to study the role of PKC in a variety of cellular processes, including cell proliferation, apoptosis, and differentiation.
Propiedades
Número CAS |
308103-90-4 |
|---|---|
Nombre del producto |
4,6-Dinitro-2-phenyl-2H-indazole |
Fórmula molecular |
C13H8N4O4 |
Peso molecular |
284.23 g/mol |
Nombre IUPAC |
4,6-dinitro-2-phenylindazole |
InChI |
InChI=1S/C13H8N4O4/c18-16(19)10-6-12-11(13(7-10)17(20)21)8-15(14-12)9-4-2-1-3-5-9/h1-8H |
Clave InChI |
FGCHSEHTKDCGLN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C=C3C(=CC(=CC3=N2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)N2C=C3C(=CC(=CC3=N2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



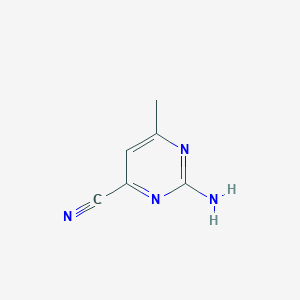
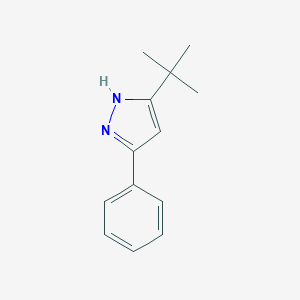
![4-[6-(2-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B187787.png)
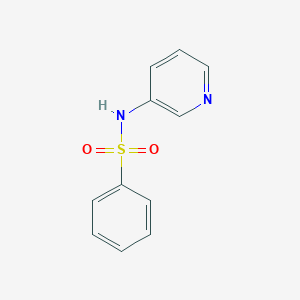
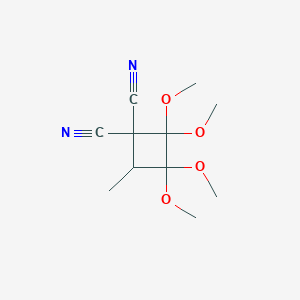
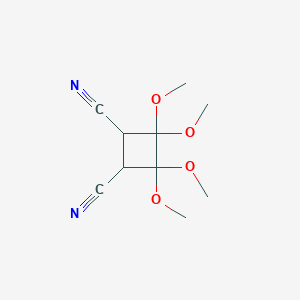
![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B187795.png)
![(NE)-N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine](/img/structure/B187796.png)
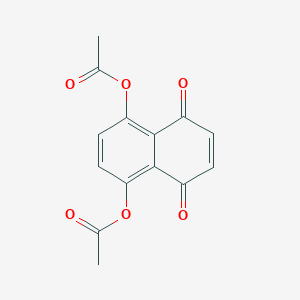
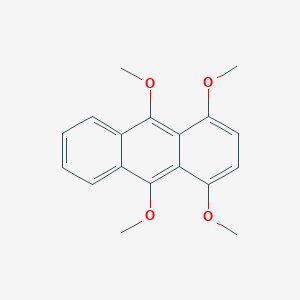
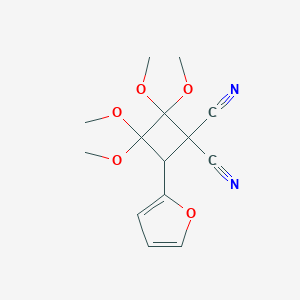
![3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile](/img/structure/B187802.png)
